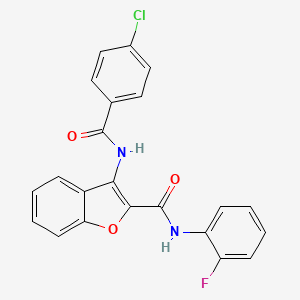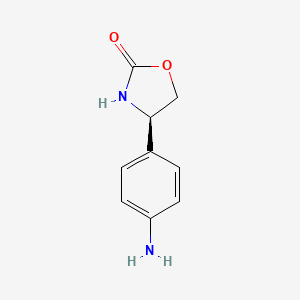
3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound recognized for its unique chemical structure, combining a benzofuran core with amido and fluoro substituents. It finds significance in various fields including medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process, involving key reactions like amide bond formation and halogenation. One common route starts with the preparation of 2-fluorophenylamine, which then undergoes a coupling reaction with benzofuran-2-carboxylic acid. The intermediate is further reacted with 4-chlorobenzoyl chloride under specific conditions, typically involving the use of a base like triethylamine, in a suitable solvent such as dichloromethane, to form the desired compound.
Industrial Production Methods
Industrial production of 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide involves scale-up of the laboratory synthesis methods with optimization for large-scale operations. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions typically at the benzylic positions or the aromatic rings.
Reduction: : Reduction reactions might target the amide or chlorobenzene moieties, though specific conditions are required to achieve selective reduction.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction Reagents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Substitution Reagents: : Halogenation agents like N-Bromosuccinimide (NBS), and conditions often involve solvents like acetonitrile or DMF.
Major Products Formed
Depending on the reaction conditions and the reagents used, the major products formed from these reactions include various substituted derivatives of the original compound, which can have distinct physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, aiding in the development of more complex molecules with potential utility in various applications.
Biology
In biological research, 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is explored for its potential as a biochemical probe, due to its unique structure allowing interactions with specific biological targets.
Medicine
The compound is studied for potential therapeutic applications, including as an anti-inflammatory agent or in the design of new pharmaceuticals targeting specific pathways in disease.
Industry
Industrially, it finds use as an intermediate in the synthesis of specialty chemicals and materials, leveraging its stability and reactivity.
Wirkmechanismus
The Mechanism by which the Compound Exerts its Effects
The mechanism of action of 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide often involves interaction with biological macromolecules such as proteins or nucleic acids, which can lead to modulation of biochemical pathways.
Molecular Targets and Pathways Involved
This compound may target enzymes, receptors, or other proteins involved in key cellular processes, affecting pathways related to inflammation, signal transduction, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Compared to other compounds with similar functional groups or structural motifs, 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide exhibits unique reactivity patterns and biological activities, which can be attributed to the specific arrangement of its substituents and the inherent properties of the benzofuran core.
List of Similar Compounds
3-(4-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
3-(4-chlorobenzamido)-N-(2-chlorophenyl)benzofuran-2-carboxamide
3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzothiophene-2-carboxamide
Each of these compounds shares structural similarities but differs in specific functional groups or heteroatoms, leading to distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-14-11-9-13(10-12-14)21(27)26-19-15-5-1-4-8-18(15)29-20(19)22(28)25-17-7-3-2-6-16(17)24/h1-12H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXWFQYZOOYXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2558748.png)
![6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2558750.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)
![N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2558754.png)


![[4-(3-Fluorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2558763.png)
![4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2558764.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558765.png)
![8-(3-ethoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2558768.png)
